molecular formula C16H13Cl3O3 B1422240 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-29-5

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No.: B1422240
CAS No.: 1160251-29-5
M. Wt: 359.6 g/mol
InChI Key: LBWRJVZXUYDTOA-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride is a benzoyl chloride derivative featuring a 3-ethoxy group and a 4-(3,4-dichlorobenzyloxy) substituent. Its molecular formula is C₁₆H₁₅Cl₃O₃, with a molecular weight of 361.5 g/mol. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (dichlorobenzyloxy) groups, influencing its reactivity and solubility. Benzoyl chlorides are pivotal in synthesizing esters, amides, and pharmaceuticals due to their acylating properties. While the exact CAS number is unspecified in the provided evidence, its synthesis likely involves nucleophilic substitution followed by oxidation, analogous to methods described for related compounds .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3O3/c1-2-21-15-8-11(16(19)20)4-6-14(15)22-9-10-3-5-12(17)13(18)7-10/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWRJVZXUYDTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201740
Record name 4-[(3,4-Dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160251-29-5
Record name 4-[(3,4-Dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dichlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3-ethoxybenzoic acid.

    Esterification: The 3,4-dichlorobenzyl alcohol is reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the ester intermediate.

    Chlorination: The ester intermediate is then treated with oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) to introduce the benzoyl chloride functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride can undergo several types of chemical reactions:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the benzoyl chloride group under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substituted Benzoyl Derivatives: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.

    Benzoic Acid Derivative: Hydrolysis typically yields the corresponding benzoic acid derivative.

    Alcohols and Aldehydes: Reduction reactions can produce alcohols or aldehydes.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for proteomics studies.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chlorinated derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical Properties Reactivity Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride Not provided C₁₆H₁₅Cl₃O₃ 361.5 Likely liquid; data not available Acylating agent Pharmaceutical intermediates
2,4-Dichlorobenzoyl chloride 89-75-8 C₇H₃Cl₃O 209.5 Solid; precise melting point unreported Acylating agent Agrochemical synthesis
3,4-Dichlorobenzyl chloride 102-47-6 C₇H₅Cl₃ 195.47 Density: 1.41 g/cm³; hazardous Alkylating agent Organic synthesis intermediate
4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride 501697-77-4 C₁₂H₇Cl₂O₃S 302.15 Data not available Sulfonating agent Polymer/surfactant production

Reactivity and Functional Group Analysis

  • However, the electron-withdrawing 3,4-dichlorobenzyloxy group counteracts this, enhancing reactivity compared to non-halogenated analogs.
  • Comparison to 2,4-Dichlorobenzoyl Chloride : The latter has Cl atoms at positions 2 and 4 on the benzoyl ring, intensifying electron withdrawal and increasing reactivity toward nucleophiles (e.g., amines, alcohols) .
  • Benzyl vs. Benzoyl Chlorides : 3,4-Dichlorobenzyl chloride (CAS 102-47-6) acts as an alkylating agent, undergoing SN2 reactions, whereas benzoyl chlorides participate in nucleophilic acyl substitutions .

Physicochemical Properties

  • Solubility : The ethoxy and dichlorobenzyloxy groups enhance lipophilicity, making the target compound more soluble in organic solvents than 2,4-dichlorobenzoyl chloride.
  • Hazards : Like other acyl chlorides, the compound is moisture-sensitive and corrosive. The dichlorobenzyl moiety may contribute to toxicity, as seen in structurally related hazardous compounds .

Biological Activity

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride is a synthetic organic compound with potential applications in medicinal chemistry and biochemical research. Its unique structure, featuring a dichlorobenzyl group and an ethoxy substituent, suggests various biological activities that warrant investigation. This article reviews the compound's biological activity, including its mechanisms of action, cellular effects, and potential applications in drug development.

The compound has a molecular formula of C₁₅H₁₃Cl₂O₃ and a molecular weight of 320.17 g/mol. The presence of the benzoyl chloride moiety enhances its reactivity, making it a valuable reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions. For instance, it acts as an alkylating agent, impacting protein function by modifying amino acid residues.
  • Cell Signaling Modulation : It influences cell signaling pathways by affecting the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to significant changes in cellular behavior.

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)12.5Significant growth inhibition
A431 (Skin Cancer)15.0Induction of apoptosis
HepG2 (Liver Cancer)10.0Cell cycle arrest

These results suggest that the compound may possess anticancer properties.

In Vivo Studies

Animal studies have demonstrated that dosage significantly influences the biological activity of this compound:

  • Low Doses : Beneficial effects such as enhanced enzyme activity and improved metabolic profiles were observed.
  • High Doses : Conversely, higher doses resulted in cytotoxicity and adverse effects on normal cellular functions.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Activity : A study investigated its effects on tumor xenografts derived from renal-cell carcinoma. The compound was administered in combination with mTOR inhibitors, resulting in slowed tumor growth compared to controls .
  • Antimicrobial Properties : Another study evaluated its antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed promising results in inhibiting bacterial growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.